![molecular formula C16H23NO3S B2429418 (1R,5S)-3-methoxy-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2320665-56-1](/img/structure/B2429418.png)
(1R,5S)-3-methoxy-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
(1R,5S)-3-methoxy-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It is a potential drug candidate that has been extensively studied for its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mechanism of Action
(1R,5S)-3-methoxy-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation plays a crucial role in gene expression, and HDAC inhibitors like (1R,5S)-3-methoxy-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane increase histone acetylation, leading to changes in gene expression. (1R,5S)-3-methoxy-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane has been shown to inhibit HDAC1, HDAC2, and HDAC3, which are involved in the regulation of gene expression in various diseases.
Biochemical and Physiological Effects
(1R,5S)-3-methoxy-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane has been shown to have several biochemical and physiological effects. It has been shown to increase histone acetylation, leading to changes in gene expression. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disorders, (1R,5S)-3-methoxy-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory diseases, (1R,5S)-3-methoxy-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
(1R,5S)-3-methoxy-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane has several advantages for lab experiments. It is a potent and selective HDAC inhibitor that has been extensively studied for its therapeutic potential in various diseases. It is also relatively easy to synthesize, making it readily available for research purposes. However, (1R,5S)-3-methoxy-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane also has some limitations. It has been shown to have off-target effects, which may limit its use in certain experiments. It also has limited solubility in aqueous solutions, which may affect its bioavailability.
Future Directions
There are several future directions for (1R,5S)-3-methoxy-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane research. One direction is to further investigate its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to develop more potent and selective HDAC inhibitors that have fewer off-target effects. Additionally, more research is needed to understand the mechanisms underlying the biochemical and physiological effects of (1R,5S)-3-methoxy-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane. Finally, more research is needed to optimize the synthesis method of (1R,5S)-3-methoxy-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane to improve its bioavailability and solubility.
Synthesis Methods
The synthesis of (1R,5S)-3-methoxy-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane involves a multi-step process that starts with the reaction of 3-methoxyphenethylamine with 4-chlorobutyryl chloride to form 4-chlorobutyryl-3-methoxyphenethylamine. This intermediate is then reacted with sodium azide to form the corresponding azide, which is reduced using palladium on carbon to give the amine. The amine is then reacted with 4-methylsulfonylbenzoyl chloride to form (1R,5S)-3-methoxy-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane.
Scientific Research Applications
(1R,5S)-3-methoxy-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane has been extensively studied for its therapeutic potential in various diseases. In cancer, (1R,5S)-3-methoxy-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, (1R,5S)-3-methoxy-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory diseases, (1R,5S)-3-methoxy-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-methoxy-8-(2-phenylethylsulfonyl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-20-16-11-14-7-8-15(12-16)17(14)21(18,19)10-9-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTKXICYNMVHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2S(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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